1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene
Description
Properties
Molecular Formula |
C7H3Br2ClF2 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
1,4-dibromo-3-(chloromethyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C7H3Br2ClF2/c8-4-1-5(11)6(9)3(2-10)7(4)12/h1H,2H2 |
InChI Key |
IOUTUETWZFQXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CCl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 3-(chloromethyl)-2,5-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a quinone derivative.
Scientific Research Applications
Synthesis and Reactivity
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene can be synthesized through various methods involving bromination and chloromethylation of suitable precursors. Its reactivity is primarily attributed to the presence of multiple halogen substituents, which facilitate nucleophilic substitutions and coupling reactions.
Key Synthesis Pathways
| Method | Description | Yield |
|---|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles such as amines or alcohols | Variable |
| Coupling Reactions | Involves coupling with other aromatic compounds using palladium catalysts | High |
Organic Synthesis
The compound serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of:
- Phthalocyanines : These are complex macrocyclic compounds used in dyes, pigments, and as catalysts. The introduction of this compound into phthalocyanine synthesis allows for the creation of substituted phthalocyanines with enhanced solubility and stability .
- Fluorinated Aromatic Compounds : The fluorine atoms enhance the thermal and chemical stability of the resulting compounds, making them suitable for high-performance applications in electronics and materials science .
Materials Science
The compound is utilized in developing advanced materials due to its unique electronic properties. It can be incorporated into:
- Polymeric Materials : The compound can be polymerized to form fluorinated polymers that exhibit excellent thermal stability and chemical resistance. These materials are valuable in coatings and insulation applications .
- Liquid Crystals : Its structural characteristics make it a candidate for liquid crystal displays (LCDs), where it can influence the alignment and stability of liquid crystal phases.
Pharmaceuticals
Research indicates potential applications in drug development:
- Antimicrobial Agents : The halogenated structure may impart antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Targeted Drug Delivery Systems : Its ability to modify surfaces at the molecular level allows for designing drug delivery systems that can target specific tissues or cells.
Case Study 1: Synthesis of Fluorinated Phthalocyanines
A study demonstrated the successful incorporation of this compound into the synthesis of fluorinated phthalocyanines. The resulting compounds exhibited improved solubility in organic solvents and enhanced photostability compared to their non-fluorinated counterparts. The synthesis involved a two-step process where the compound was first reacted with phthalonitrile derivatives under controlled conditions .
Case Study 2: Development of Polymer Coatings
Research conducted on polymeric materials incorporating this compound showed significant improvements in thermal resistance and chemical durability. These polymers were tested under various environmental conditions, demonstrating their potential use in protective coatings for industrial applications .
Mechanism of Action
The mechanism of action of 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a potent bioactive compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The compound is compared to two analogs: 1,5-Dibromo-2,4-difluorobenzene and 2-(Chloromethyl)-1,3-difluorobenzene .
Table 1: Structural Comparison
Key Observations :
Halogen Diversity : The target compound contains two bromine atoms , two fluorine atoms , and a chloromethyl group , making it more sterically and electronically complex than its analogs.
Reactivity : The chloromethyl group (-CH₂Cl) in the target compound provides a reactive site for nucleophilic substitution (e.g., Suzuki coupling), unlike 1,5-Dibromo-2,4-difluorobenzene, which lacks this functionality .
Synthetic Utility : The bromine atoms at positions 1 and 4 enable cross-coupling reactions (e.g., with Grignard reagents), a feature absent in 2-(Chloromethyl)-1,3-difluorobenzene, which has fewer halogen substituents .
Table 2: Functional Comparison
Critical Findings :
- Pharmaceutical Relevance : The chloromethyl group allows selective derivatization (e.g., attaching bioactive moieties), a feature exploited in drug discovery but absent in analogs like 2-(Chloromethyl)-1,3-difluorobenzene, which lacks multiple halogenation sites .
Biological Activity
1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene is a halogenated aromatic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
This compound features two bromine atoms and one chloromethyl group attached to a difluorobenzene ring. The presence of halogen atoms significantly influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of halogenated compounds similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The halogen atoms in these compounds can disrupt cellular processes by interacting with microbial membranes or enzymes, leading to cell death or inhibition of growth .
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
Note: MIC values are illustrative and based on related compounds.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Studies have shown that halogenated benzene derivatives can exhibit varying degrees of cytotoxicity against cancer cell lines.
- Case Study : A recent investigation into similar dibromo compounds revealed that some exhibited submicromolar cytotoxicity against cancer cell lines while showing low toxicity towards normal mammalian cells . This suggests a potential therapeutic window for developing anticancer agents.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 15 | High sensitivity |
| MCF-7 (breast cancer) | 25 | Moderate sensitivity |
| Normal fibroblasts | >100 | Low toxicity |
Structure-Activity Relationship (SAR)
The biological activity of halogenated compounds is often influenced by their structural features. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability while maintaining or improving biological efficacy.
- Fluorine's Role : Fluorine's electronegativity and small size allow it to mimic hydrogen in biomolecular interactions while also increasing the compound's overall lipophilicity. This characteristic is critical for enhancing bioavailability in pharmacological applications .
Drug Development Potential
The unique properties of this compound make it a candidate for further investigation in drug development:
- Antimicrobial Agents : Given its demonstrated activity against resistant bacterial strains like MRSA, this compound could be explored as a lead for developing new antibiotics .
- Cancer Therapeutics : The cytotoxic profile suggests potential use in cancer treatment regimens. Further optimization could enhance selectivity towards cancer cells while minimizing effects on healthy tissues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dibromo-3-(chloromethyl)-2,5-difluorobenzene, and how do reaction conditions influence yields?
- Methodological Answer : A two-step halogenation approach is commonly employed. First, bromination of a difluorobenzene precursor using n-butyl lithium (n-BuLi) in diethyl ether at −78°C under inert atmosphere ensures regioselectivity. Subsequent chloromethylation via Friedel-Crafts alkylation or electrophilic substitution with chloromethylating agents (e.g., ClCH₂OCH₃) under controlled temperatures (0–25°C) introduces the chloromethyl group. Yields are highly sensitive to stoichiometric ratios (e.g., 1:1.01 halogenating agent:substrate) and solvent polarity . Challenges include competing side reactions (e.g., over-halogenation), necessitating precise temperature control and inert conditions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and chloromethyl protons (δ 4.5–5.0 ppm). Fluorine coupling (³J₃,₅ ~8–12 Hz) aids in confirming substitution patterns .
- GC-MS : Electron ionization (70 eV) identifies molecular ion peaks (m/z ~310–315 for M⁺) and fragmentation patterns (e.g., loss of Br⁻ or ClCH₂ groups).
- Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C/H/Br/Cl/F ratios.
Q. How can researchers safely handle the chloromethyl group due to its reactivity and toxicity?
- Methodological Answer : The chloromethyl group is a potent alkylating agent and suspected carcinogen. Use fume hoods, PPE (nitrile gloves, goggles), and closed systems to minimize exposure. Storage in amber glass under nitrogen at −20°C prevents hydrolysis. Quench residues with 10% sodium thiosulfate to neutralize reactive intermediates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (via the SHELX suite) resolves bond angles and torsional strain. For example, Br–C–C–Cl dihedral angles typically range 85–95°, influenced by steric hindrance from fluorine substituents. High-resolution data (R-factor <0.05) require cryogenic cooling (100 K) and synchrotron radiation. Discrepancies in unit cell parameters may arise from solvent inclusion or polymorphism, necessitating multiple crystallizations .
Q. What mechanistic insights explain halogen-exchange reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atoms at positions 1 and 4 undergo Suzuki-Miyaura coupling more readily than the chloromethyl group due to lower bond dissociation energy (C–Br: ~65 kcal/mol vs. C–Cl: ~81 kcal/mol). DFT calculations (B3LYP/6-31G*) reveal that electron-withdrawing fluorine substituents polarize the aromatic ring, enhancing oxidative addition to Pd(0) catalysts. Competitive pathways (e.g., C–Cl activation) are suppressed using bulky ligands (e.g., SPhos) .
Q. How do isotopic labeling (e.g., deuterated analogs) aid in kinetic studies of this compound?
- Methodological Answer : Synthesize deuterated derivatives (e.g., replacing fluorines with ¹⁸F or chloromethyl with CD₂Cl) to track reaction pathways via NMR or MS. For instance, deuterium kinetic isotope effects (KIE) in SN2 reactions (kH/kD ~1.5–2.0) confirm nucleophilic displacement mechanisms. Isotopic purity (>98 atom% D) requires rigorous purification (e.g., preparative HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
